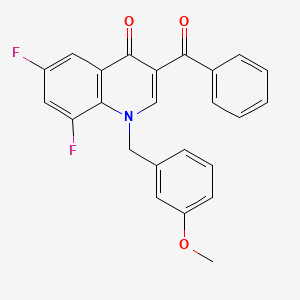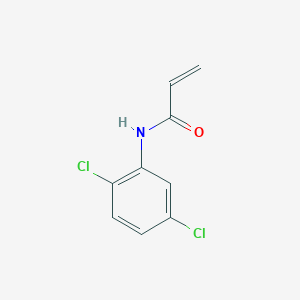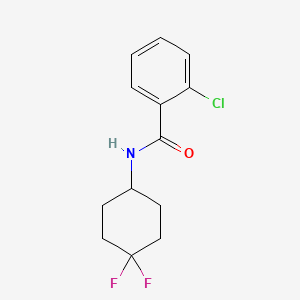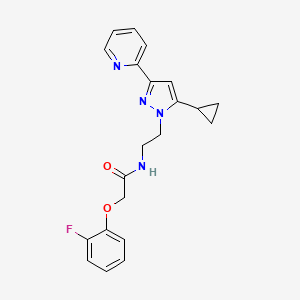
3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The exact mechanism of action of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one have been studied in various systems. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest. In bacterial cells, the compound has been shown to inhibit the growth of certain bacterial strains. In animal models, the compound has been shown to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The advantages of using 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one. These include:
1. Evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigation of the compound's mechanism of action and its interaction with various biological targets.
3. Development of novel synthetic methods for the production of the compound and its analogs.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties.
5. Investigation of the compound's potential as a probe for studying protein-DNA interactions.
6. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the compound's potential and limitations in various applications.
合成方法
The synthesis of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one has been reported using different methods. One of the most common methods involves the condensation of 3-methoxybenzaldehyde and 6,8-difluoro-1-(2-methoxyphenyl)quinolin-4(1H)-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, the compound has been used as a probe to study the interaction of proteins with DNA. In pharmacology, the compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
3-benzoyl-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-9-5-6-15(10-18)13-27-14-20(23(28)16-7-3-2-4-8-16)24(29)19-11-17(25)12-21(26)22(19)27/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIMLHUORDPTRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)


![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
